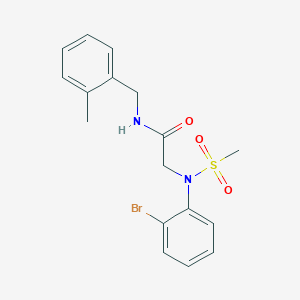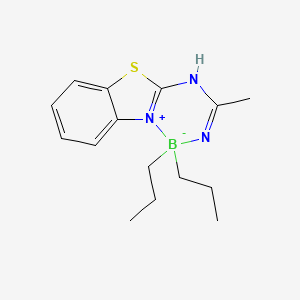
N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a selective inhibitor of the soluble guanylate cyclase (sGC) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.
Wirkmechanismus
N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is a selective inhibitor of the sGC enzyme, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting sGC, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and improved cardiac function. It also inhibits platelet aggregation, which can reduce the risk of thrombosis. Additionally, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is its selectivity for sGC, which reduces the risk of off-target effects. Additionally, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have a long half-life, which allows for sustained effects. However, one of the limitations of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One area of research is the development of more potent and selective sGC inhibitors. Additionally, there is a need for further studies to determine the optimal dosing and administration of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 for various therapeutic applications. Finally, there is a need for more studies to determine the long-term safety and efficacy of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 in humans.
Synthesemethoden
The synthesis of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 involves several steps. The first step is the reaction of 2-bromobenzylamine with 2-methylbenzaldehyde to form N-(2-methylbenzyl)-2-bromobenzylamine. The second step is the reaction of N-(2-methylbenzyl)-2-bromobenzylamine with methylsulfonyl chloride to form N-(2-methylbenzyl)-2-bromobenzylamine methylsulfonate. The final step is the reaction of N-(2-methylbenzyl)-2-bromobenzylamine methylsulfonate with glycine ethyl ester to form N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have a vasodilatory effect on the pulmonary and systemic circulation, making it a potential treatment for pulmonary hypertension and other related disorders. Additionally, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve the contractility of the heart, making it a potential treatment for heart failure. It has also been studied for its potential use in the treatment of erectile dysfunction.
Eigenschaften
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-13-7-3-4-8-14(13)11-19-17(21)12-20(24(2,22)23)16-10-6-5-9-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONJCAVTAPERON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5223770.png)

![(3R*,4R*)-1-[(3,4-difluorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5223788.png)

![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5223799.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223800.png)
![N-[(dibenzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5223808.png)
![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5223814.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223821.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-hydrazino-2-oxoacetamide](/img/structure/B5223823.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5223831.png)
![4-{(2,5-dioxo-1-phenyl-3-pyrrolidinyl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5223839.png)
![5-(dimethylamino)-1-[2-(dimethylamino)phenyl]-2,4-pentadien-1-one](/img/structure/B5223859.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5223870.png)